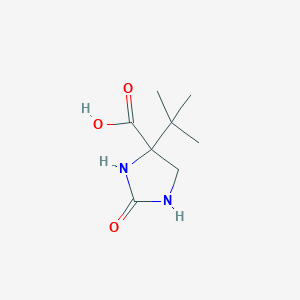![molecular formula C16H22N4O3S B2744849 7-[(4-methylpiperazino)sulfonyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1009549-45-4](/img/structure/B2744849.png)
7-[(4-methylpiperazino)sulfonyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound, also known as 7-[(4-methylpiperazin-1-yl)sulfonyl]-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one, has a molecular weight of 350.44 . It is a chemical compound with the linear formula C16H22N4O3S .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H22N4O3S/c1-18-7-9-19(10-8-18)24(22,23)12-4-5-14-13(11-12)17-16(21)15-3-2-6-20(14)15/h4-5,11,15H,2-3,6-10H2,1H3,(H,17,21) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their arrangement, and the bonds between them.Scientific Research Applications
Synthesis and Structural Studies
Short Syntheses of Tetrahydro-Quinoline Carboxylic Acid Derivatives : Research by Chu and Claiborne (1987) presents efficient syntheses of quinoline derivatives, highlighting the chemical routes to obtain structures related to the queried compound. Their work emphasizes the importance of these compounds in medicinal chemistry due to their potential therapeutic applications (Chu & Claiborne, 1987).
Nanocrystalline Titania-Based Catalyst for Synthesis : Murugesan, Gengan, and Krishnan (2016) describe the use of a nanocrystalline titania-based sulfonic acid material as a catalyst for the synthesis of pyran derivatives, showcasing the role of catalysis in enhancing the efficiency of synthesizing complex organic compounds (Murugesan, Gengan, & Krishnan, 2016).
Biological Applications
Antibacterial Activity of Quinoline Derivatives : Dirlam, Presslitz, and Williams (1983) explored the antibacterial properties of 3-[(alkylthio)methyl]quinoxaline 1-oxide derivatives, indicating the potential of quinoline derivatives as antibacterial agents (Dirlam, Presslitz, & Williams, 1983).
Anticancer Properties of Pyrroloquinolinone Derivatives : Carta et al. (2017) synthesized a library of pyrroloquinolinone derivatives, demonstrating their high antiproliferative activity against cancer cell lines. This study highlights the potential of such compounds in cancer therapy (Carta et al., 2017).
Green Chemistry Approaches
Green Synthesis of Pyrroloquinoxalines as Antiproliferative Agents : Carullo, Mazzotta, Giordano, and Aiello (2021) reported on the green synthesis of dihydropyrroloquinoxalines, focusing on their anticancer properties. Their work underlines the importance of environmentally friendly synthetic methods in drug discovery (Carullo, Mazzotta, Giordano, & Aiello, 2021).
properties
IUPAC Name |
7-(4-methylpiperazin-1-yl)sulfonyl-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-18-7-9-19(10-8-18)24(22,23)12-4-5-14-13(11-12)17-16(21)15-3-2-6-20(14)15/h4-5,11,15H,2-3,6-10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZFQYDLKCWRLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N4CCCC4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-methylpiperazino)sulfonyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

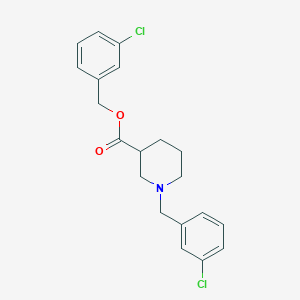
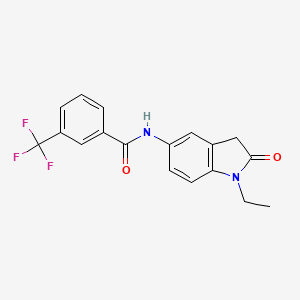

![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2744772.png)

![3-[(4-fluorophenyl)sulfonyl-methylamino]-N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2744775.png)
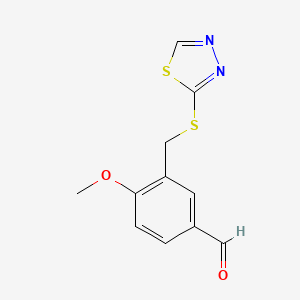
![Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2744777.png)
![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-morpholino-2(1H)-quinoxalinone](/img/structure/B2744779.png)
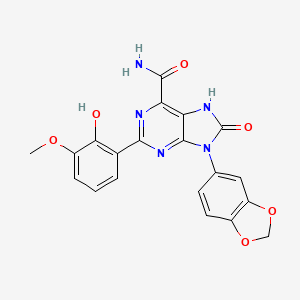
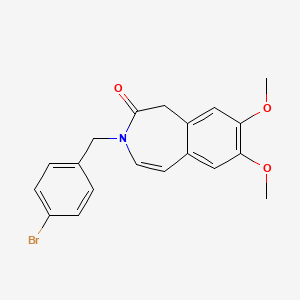
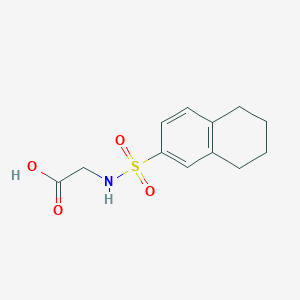
![2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2744785.png)
